

Spectroscopic Profile of Isopropyl Acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Isopropyl acetate

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This guide provides a comprehensive overview of the spectroscopic data for **isopropyl acetate**, a common organic solvent. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **isopropyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Isopropyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.22	Doublet	6H	$(\text{CH}_3)_2\text{CH}-$
~1.99	Singlet	3H	$-\text{O}-\text{C}(=\text{O})-\text{CH}_3$
~4.90	Septet	1H	$-(\text{CH}_3)_2\text{CH}-$

Solvent: CDCl_3 . Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Isopropyl Acetate**

Chemical Shift (δ) ppm	Assignment
~21.0	$-\text{O}-\text{C}(=\text{O})-\text{CH}_3$
~22.0	$(\text{CH}_3)_2\text{CH}-$
~68.0	$-(\text{CH}_3)_2\text{CH}-$
~171.0	$-\text{O}-\text{C}(=\text{O})-\text{CH}_3$

Solvent: CDCl_3 . Instrument Frequency: 90 MHz.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Isopropyl Acetate**

Wavenumber (cm^{-1})	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1370	Medium	C-H bend (alkane)
~1240	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **Isopropyl Acetate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
43	100	$[\text{CH}_3\text{CO}]^+$
61	23.7	$[\text{CH}_3\text{C}(\text{OH})_2]^+$
87	12.2	$[\text{M} - \text{CH}_3]^+$
102	Low	$[\text{M}]^+$ (Molecular Ion)

Source: Electron Ionization (EI) at 75 eV.[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- For ^1H NMR, accurately weigh approximately 5-25 mg of pure **isopropyl acetate**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[\[4\]](#)[\[5\]](#)
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[4\]](#) Ensure complete dissolution by gentle vortexing or sonication.[\[4\]](#)
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[4\]](#)
- Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[\[4\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ^{13}C NMR, a longer relaxation delay or the addition of a relaxation agent may be necessary.[\[6\]](#)
- Acquire the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[\[7\]](#) Handle them by the edges to avoid contamination.[\[7\]](#)
- Place one to two drops of pure **isopropyl acetate** onto the center of one salt plate.[\[8\]](#)[\[9\]](#)
- Carefully place the second salt plate on top, creating a thin liquid film "sandwich".[\[7\]](#)[\[8\]](#) The liquid should spread evenly between the plates.[\[8\]](#)
- Mount the salt plate assembly in the spectrometer's sample holder.[\[7\]](#)

Data Acquisition:

- Record a background spectrum of the empty instrument to account for atmospheric CO_2 and H_2O .
- Place the sample holder with the **isopropyl acetate** sample into the instrument's beam path.

- Acquire the IR spectrum. The typical scanning range is 4000-400 cm^{-1} .
- After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator.^{[7][8]}

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

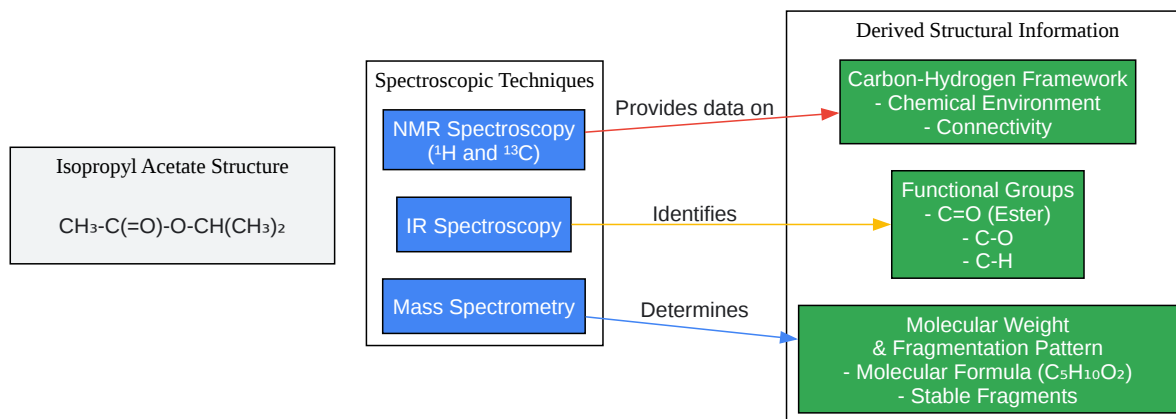
- **Isopropyl acetate**, being a volatile liquid, is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.

Mass Analysis and Detection:

- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **isopropyl acetate**.



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Caption: Workflow of Spectroscopic Analysis for **Isopropyl Acetate**.

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